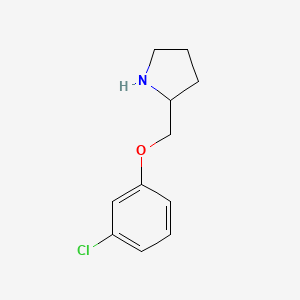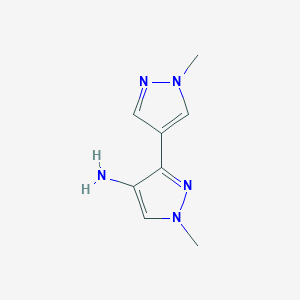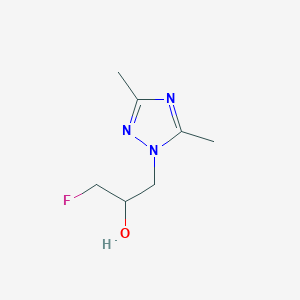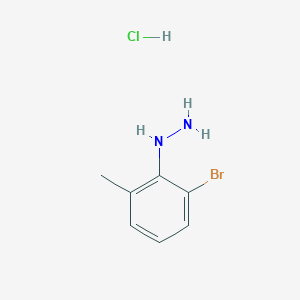
(2-Bromo-6-methylphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9BrN2·HCl. It is a derivative of hydrazine, characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Bromo-6-methylphenyl)hydrazine hydrochloride typically involves several steps:
Diazotization: The starting material, 2-bromo-6-methylaniline, is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using zinc powder and concentrated hydrochloric acid to yield (2-Bromo-6-methylphenyl)hydrazine.
Purification and Salification: The crude product is purified and converted to its hydrochloride salt using acetone.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for higher yields and purity. The use of efficient reducing agents and purification techniques ensures the production of high-purity compounds suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Phenylhydrazines: Formed through substitution reactions.
Applications De Recherche Scientifique
(2-Bromo-6-methylphenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydrazine moiety play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromophenylhydrazine
- 2-Methylphenylhydrazine
- 6-Bromo-2-methylphenylhydrazine
Uniqueness
(2-Bromo-6-methylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring, which influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propriétés
Formule moléculaire |
C7H10BrClN2 |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
(2-bromo-6-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-3-2-4-6(8)7(5)10-9;/h2-4,10H,9H2,1H3;1H |
Clé InChI |
DKDKBDYZYLVKJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
![1-Amino-3-{methyl[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13238883.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)
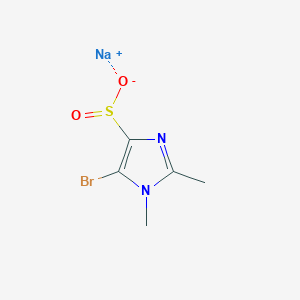
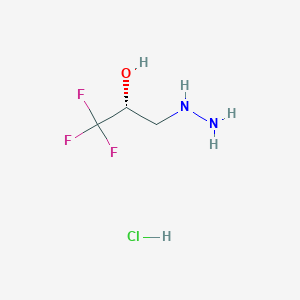
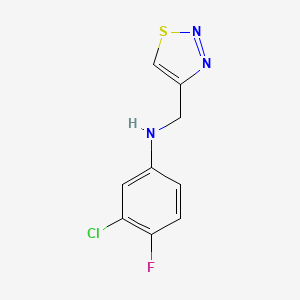
![3-[3-(2-Aminoethyl)phenyl]aniline](/img/structure/B13238934.png)
